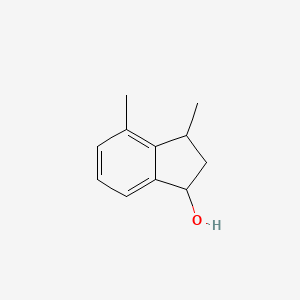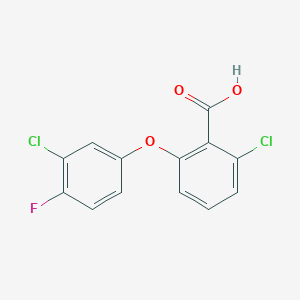![molecular formula C9H6BrNO2S B1454492 Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1250443-94-7](/img/structure/B1454492.png)
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Overview
Description
“Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S . It has an average mass of 272.118 Da and a monoisotopic mass of 270.930267 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1ccc(Br)cn1 . This indicates that the molecule consists of a bromothieno[2,3-B]pyridine core with a methyl ester group attached .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Scientific Research Applications
Chemical Synthesis and Reactivity
- The regioselectivity in the bromination of unsymmetrical dimethylated pyridines has been studied to understand the mechanisms influencing bromination outcomes. This research provides insights into the inductive effects of nitrogen within the ring, affecting the bromination position, which could be relevant to the synthesis and functionalization of compounds like "Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate" (Thapa et al., 2014).
Role in Medicinal Chemistry
- Pyridine derivatives, including structures related to "this compound," have been identified as possessing a wide range of biological activities. Their applications extend from antifungal, antibacterial, to anticancer activities. This highlights the compound's potential as a versatile scaffold in drug discovery and the development of new therapeutic agents (Abu-Taweel et al., 2022).
Application in Drug Discovery
- Pyrrolidine derivatives, including those with structural similarities to "this compound," have been highlighted for their significant role in medicinal chemistry. The incorporation of pyrrolidine rings into drug candidates can enhance pharmacophore properties due to their stereochemistry and three-dimensional coverage. This underlines the compound's utility in designing new biologically active molecules with potential therapeutic applications (Li Petri et al., 2021).
Antithrombotic Drug Development
- A specific application in the synthesis of the antithrombotic drug (S)-clopidogrel demonstrates the relevance of thienopyridine compounds in pharmaceutical synthesis. This indicates the potential of "this compound" in contributing to the synthesis of similar therapeutic agents with antithrombotic and antiplatelet properties (Saeed et al., 2017).
Biochemical Analysis
Biochemical Properties
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain kinases. It interacts with enzymes such as G protein-coupled receptor kinase 2 (GRK2), where it acts as an ATP-mimetic inhibitor . The compound’s thieno[2,3-B]pyridine scaffold allows it to form hydrogen bonds with the hinge region of the kinase, thereby inhibiting its activity. This interaction is crucial for studying the regulation of kinase activity and its implications in various diseases.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer research, derivatives of this compound have demonstrated antitumor activity in triple-negative breast cancer cell lines . The compound influences cell function by inhibiting cell proliferation and inducing cell cycle arrest. It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects make it a valuable tool for studying cancer biology and developing potential therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding pocket of kinases, such as GRK2, through hydrogen bonds and hydrophobic interactions . This binding inhibits the kinase’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with kinases and other signaling proteins. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in research and therapy.
properties
IUPAC Name |
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOEHXVYAAILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679948 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250443-94-7 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



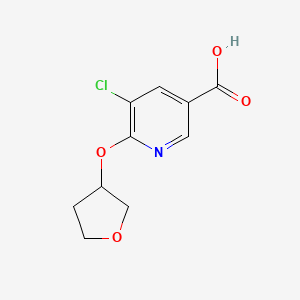
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)

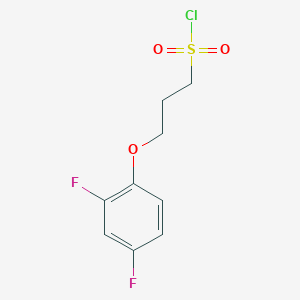

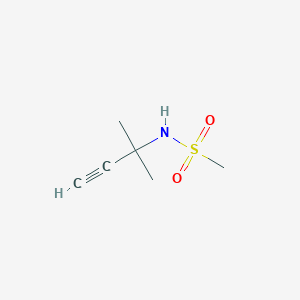
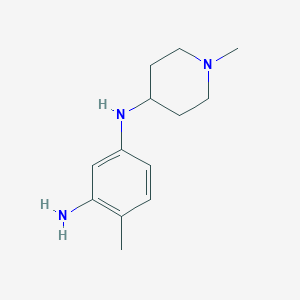

![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
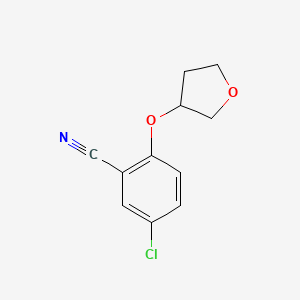
![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)
